molecular formula C22H23N5O2 B607885 3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid CAS No. 1373422-53-7

3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid

Cat. No. B607885
M. Wt: 389.459
InChI Key: AVZCPICCWKMZDT-UHFFFAOYSA-N
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Description

Potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX

Scientific Research Applications

  • A study by Harutyunyan et al. (2015) explored the synthesis of pyrido[2,3-d]pyrimidines, which are structurally related to the compound . They investigated the reactions of substituted propanoic acids, similar to the compound of interest, with various amines (Harutyunyan et al., 2015).

  • Coleman et al. (2004) identified compounds structurally similar to the compound as potent antagonists of the αvβ3 receptor. These findings are significant for the development of treatments for osteoporosis (Coleman et al., 2004).

  • Ballet et al. (2005) synthesized and evaluated analogs of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using a scaffold similar to the compound . They observed shifts in affinity and selectivity towards opioid mu- and delta-receptors (Ballet et al., 2005).

  • Murillo-Rodríguez et al. (2019) studied the effects of compounds including one structurally related to the compound on the sleep-wake cycle and sleep-related neurochemical levels in rats. These findings are relevant for understanding the modulation of sleep by histone methylation/demethylation (Murillo-Rodríguez et al., 2019).

properties

IUPAC Name

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCPICCWKMZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025614
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid

CAS RN

1373422-53-7
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1373422-53-7
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